Predicted Lipophilicity Advantage of 2,6-Difluoro Substitution Over a Non-Fluorinated Benzenesulfonamide Analog
The 2,6-difluorobenzenesulfonamide derivative (target) has a predicted distribution coefficient (XLogP3-AA) of 3.4 [1]. This represents a significant increase in lipophilicity compared to its non-fluorinated, direct benzenesulfonamide analog (CAS 1798022-24-8), which has a predicted XLogP3 of 2.3 [2]. This approximately 1.1 log unit difference implies a roughly 12-fold higher theoretical partition into a lipid bilayer, which can critically enhance passive membrane permeability if the target is intracellular.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 |
| Comparator Or Baseline | N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide (CAS 1798022-24-8, the non-fluorinated analog): XLogP3 = 2.3 |
| Quantified Difference | Δ XLogP = +1.1 units |
| Conditions | Computational prediction via Cactvs 3.4.8.24 and PubChem release 2025.09.15; values are for the neutral species. |
Why This Matters
This predicted lipophilicity difference is a crucial selection criterion in cellular assays, as the analog without fluorine may fail to achieve comparable intracellular concentrations, leading to false negatives.
- [1] PubChem. Compound Summary for CID 72717530, 2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. Compound Summary for CID 158336005, N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide. National Center for Biotechnology Information, 2026. View Source
